molecular formula C25H38O6 B7796023 3'-Hydroxy Simvastatin

3'-Hydroxy Simvastatin

Cat. No.: B7796023
M. Wt: 434.6 g/mol
InChI Key: MTOKLGKFIIZWRP-MKBQVXGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’‘-Hydroxy Simvastatin is a derivative of Simvastatin, a widely used lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, Simvastatin and its derivatives, including 3’'-Hydroxy Simvastatin, help reduce cholesterol levels in the body, thereby lowering the risk of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Hydroxy Simvastatin typically involves the hydroxylation of Simvastatin. This can be achieved through various chemical and biocatalytic methods. One common approach is the use of microbial hydroxylation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position on the Simvastatin molecule .

Industrial Production Methods: In industrial settings, the production of 3’'-Hydroxy Simvastatin often involves the use of biocatalysts to achieve high selectivity and yield. The process is conducted under mild reaction conditions, often at ambient temperature, and can utilize water as a reaction medium. This approach not only reduces the environmental impact but also lowers manufacturing costs .

Chemical Reactions Analysis

Types of Reactions: 3’'-Hydroxy Simvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to produce related derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3’'-Hydroxy Simvastatin has a wide range of applications in scientific research:

Mechanism of Action

3’‘-Hydroxy Simvastatin exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key precursor in the biosynthesis of cholesterol. By reducing the production of cholesterol, 3’'-Hydroxy Simvastatin helps lower blood cholesterol levels and reduces the risk of cardiovascular events .

Comparison with Similar Compounds

  • Atorvastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin
  • Lovastatin

Comparison: 3’'-Hydroxy Simvastatin is unique among these compounds due to its specific hydroxylation, which can enhance its pharmacological properties. Compared to other statins, it may offer different metabolic profiles and interactions with enzymes, making it a valuable compound for research and therapeutic applications .

Biological Activity

3'-Hydroxy Simvastatin is an active metabolite of Simvastatin, a widely used statin for lowering cholesterol levels and reducing cardiovascular risk. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Inhibition of HMG-CoA Reductase
this compound primarily functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition leads to a decrease in cholesterol synthesis in the liver, ultimately resulting in lower plasma cholesterol levels. The compound is administered as a lactone prodrug, which is converted into its active hydroxy acid form in the body .

Biological Effects

Lipid-Lowering Effects
Clinical studies have demonstrated that this compound effectively reduces low-density lipoprotein (LDL) cholesterol levels. For instance, the Heart Protection Study (HPS) indicated that simvastatin significantly lowered LDL levels and reduced the incidence of major cardiovascular events in high-risk patients .

Endocrine Effects
Research has shown that statins, including this compound, can lead to increases in HbA1c and fasting serum glucose levels, which may contribute to a risk of developing diabetes mellitus in susceptible individuals .

Safety Profile and Adverse Effects

Myopathy and Rhabdomyolysis
The use of this compound is associated with muscle-related side effects, including myopathy and rhabdomyolysis. A clinical trial database revealed an incidence of myopathy at approximately 0.03% for lower doses and up to 0.61% for higher doses (80 mg/day) .

Liver Enzyme Abnormalities
Persistent increases in serum transaminases have been reported in about 1% of patients taking simvastatin. These elevations were typically reversible upon discontinuation of the drug .

Case Studies

A notable case involved a 58-year-old man who experienced recurrent pancreatitis correlated with simvastatin therapy. After multiple episodes, the patient discontinued simvastatin due to muscle soreness and weakness, suggesting a potential link between muscle toxicity and pancreatitis .

Research Findings

Recent studies have explored additional biological activities of this compound beyond lipid-lowering effects:

  • Osteoclastogenesis Inhibition : Research indicates that simvastatin can inhibit osteoclast differentiation by suppressing reactive oxygen species (ROS)-mediated signaling pathways. This suggests potential applications in bone metabolism and osteoporosis treatment .
  • Anti-Angiogenic Properties : At therapeutic doses, simvastatin has been shown to enhance anti-angiogenic effects, which could be beneficial in cancer therapy by inhibiting tumor growth through reduced blood supply .

Comparative Data Table

Biological Activity Effect/Outcome References
LDL Cholesterol ReductionSignificant decrease in LDL levels
Myopathy Incidence0.03% at low doses; up to 0.61% at high doses
Liver Enzyme Elevation~1% incidence; reversible upon discontinuation
Osteoclast DifferentiationInhibition via ROS pathway suppression
Anti-Angiogenic ActivityEnhanced effects at therapeutic doses

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3/t14-,15-,16?,18+,19+,20-,21-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOKLGKFIIZWRP-MKBQVXGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Hydroxy Simvastatin
Reactant of Route 2
Reactant of Route 2
3'-Hydroxy Simvastatin
Reactant of Route 3
3'-Hydroxy Simvastatin
Reactant of Route 4
3'-Hydroxy Simvastatin
Reactant of Route 5
3'-Hydroxy Simvastatin
Reactant of Route 6
3'-Hydroxy Simvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.